9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
CAS No.: 107358-77-0
Cat. No.: VC20746594
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107358-77-0 |
|---|---|
| Molecular Formula | C13H9F2NO4 |
| Molecular Weight | 281.21 g/mol |
| IUPAC Name | 6,7-difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Standard InChI | InChI=1S/C13H9F2NO4/c1-5-3-16-4-7(13(18)19)11(17)6-2-8(14)9(15)12(20-5)10(6)16/h2,4-5H,3H2,1H3,(H,18,19) |
| Standard InChI Key | OGNPPGQXASDALJ-UHFFFAOYSA-N |
| SMILES | CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O |
| Canonical SMILES | CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid belongs to the class of fluorinated heterocyclic compounds. Its core structure consists of a fused ring system incorporating a pyrido[1,2,3-de] moiety connected to a 1,4-benzoxazine framework. The compound features two fluorine atoms at positions 9 and 10, a methyl group at position 3, an oxo group at position 7, and a carboxylic acid group at position 6 . This unique structural arrangement contributes to its biological activity and physicochemical properties, particularly its interactions with target molecules in biological systems.
Physical and Chemical Properties
The compound exists as a white to almost white crystalline solid at room temperature with a molecular formula of C₁₃H₉F₂NO₄ and a molecular weight of 281.21 g/mol . It has a high melting point of approximately 311°C, indicating strong intermolecular forces in the crystal structure . The presence of the carboxylic acid group imparts acidic properties to the molecule, making it capable of undergoing acid-base reactions and forming salts with appropriate bases. The difluoro substitution significantly influences the electronic properties of the molecule, affecting its reactivity patterns and binding affinities.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the compound, with distinctive signals corresponding to the aromatic protons, the methyl group, and the protons in the dihydro ring system . The fluorine atoms produce characteristic splitting patterns in both proton and carbon NMR spectra. High-Performance Liquid Chromatography (HPLC) analysis shows a purity of greater than 98.0% for commercially available samples, while neutralization titration indicates a minimum purity of 97.0% .
Synthesis and Chemical Modifications
Synthetic Approaches
Influence of Fluorine Substitution on Properties
Electronic and Conformational Effects
The presence of fluorine atoms at positions 9 and 10 significantly influences the electronic properties and reactivity of the compound. Fluorine's high electronegativity creates polar C-F bonds that affect the electron distribution throughout the molecule. Studies on related difluorinated compounds indicate that the vicinal difluoro motif (RCHF-CHFR) can be utilized as a tool for influencing the conformation of organic molecules . The "fluorine gauche effect" observed in vicinal difluoro compounds leads to preferred conformations where the fluorines adopt a gauche rather than anti orientation relative to each other .
Impact on Biological Activity
Applications in Research and Industry
Pharmaceutical Applications
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in developing anti-cancer agents due to its unique structural properties . Researchers have explored its applications in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases . The compound's core structure relates to fluoroquinolone antibiotics, a class of drugs known for their broad-spectrum antibacterial activity.
Agricultural Chemistry Applications
The compound is utilized in formulating agrochemicals that enhance crop protection, providing an effective solution against various pests and diseases while minimizing environmental impact . The fluorinated nature of the compound may contribute to its stability in agricultural environments and its ability to interact with target organisms in pesticide formulations.
Materials Science and Analytical Applications
In materials science, the compound contributes to the development of advanced materials, such as polymers and coatings, which exhibit enhanced durability and resistance to environmental factors . Additionally, it plays a role in analytical chemistry, where it is employed in analytical methods for detecting and quantifying other compounds, aiding in quality control and regulatory compliance in various industries .
Biochemical Research Applications
The compound has significant applications in biochemical research, helping scientists understand enzyme interactions and metabolic pathways, which is crucial for drug discovery . The fluorine atoms can serve as probes in mechanistic studies and in investigating binding interactions with biological macromolecules.
| Supplier | Product Number | Purity | Package Size | Price | Shipping Information |
|---|---|---|---|---|---|
| Sigma-Aldrich | 570877 | 97% | 5 g | ¥7,490 | Est. ship April 20, 2025 |
| TCI America | O0404 | >98.0% (HPLC) | 5 g | $75.00 | 1-2 business days (if in stock) |
| TCI America | O0404 | >98.0% (HPLC) | 25 g | $261.00 | Contact supplier |
Quality Specifications
Commercial samples of the compound typically meet stringent quality specifications. TCI America's product, for example, has a minimum purity of 98.0% as determined by HPLC analysis and a minimum of 97.0% by neutralization titration . The compound is supplied as a white to almost white powder or crystalline solid and is accompanied by NMR data confirming its structure .
Structure-Activity Relationships and Future Research Directions
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